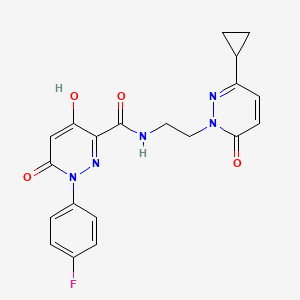

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O4/c21-13-3-5-14(6-4-13)26-18(29)11-16(27)19(24-26)20(30)22-9-10-25-17(28)8-7-15(23-25)12-1-2-12/h3-8,11-12,27H,1-2,9-10H2,(H,22,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTCIBWGKWABRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone core with various substituents that influence its biological activity. The molecular formula is , with a molecular weight of approximately 301.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 2097862-97-8 |

The biological activity of this compound primarily revolves around its ability to target specific enzymes and pathways involved in inflammation and cancer progression:

- Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

- Cell Signaling Modulation : It modulates pathways associated with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), impacting cell proliferation and survival.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity:

- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest in various cancer cell lines, leading to reduced cell proliferation.

- Apoptosis Induction : It has been shown to promote apoptosis in tumor cells, which is crucial for eliminating cancerous cells.

In Vivo Studies

In vivo studies have demonstrated promising results regarding the compound's efficacy against tumors:

- Tumor Growth Inhibition : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups.

Case Studies

A selection of studies highlights the compound's potential:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via Pd-catalyzed cross-coupling for regioselective substituent placement .

- Step 2 : Introduce the cyclopropyl group using [2π+2σ] cycloaddition or alkylation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

- Step 3 : Couple the fluorophenyl moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimizing temperature (80–120°C) and solvent polarity (DMF/THF) .

- Purification : Use preparative HPLC or silica gel chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate the product (>95% purity) .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 45–60 | 85–90 |

| 2 | 30–40 | 75–85 |

| 3 | 50–65 | 90–95 |

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify key protons (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyridazine NH at δ 10.5–11.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR : Detect carbonyl stretches (C=O at 1650–1750 cm⁻¹) and hydroxyl groups (O-H at 3200–3400 cm⁻¹) .

- Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the cyclopropyl and fluorophenyl groups?

- Methodology :

- Variants : Synthesize analogs with substituent modifications (e.g., cyclopropyl → cyclobutyl, fluorophenyl → chlorophenyl) .

- Assays : Test against target enzymes (e.g., kinase inhibition via ELISA) or cellular models (e.g., IC₅₀ in cancer cell lines) .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

- Example Finding : Fluorophenyl enhances target binding (ΔpIC₅₀ = +0.8 vs. phenyl), while cyclopropyl improves metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .

Q. How can contradictory solubility and stability data across studies be resolved?

- Troubleshooting :

- Solubility : Test in buffered solutions (pH 1–10) with co-solvents (DMSO ≤1% v/v) to mimic physiological conditions .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic (e.g., ester cleavage) or oxidative byproducts .

- Case Study : Discrepancies in aqueous solubility (0.1–1.2 mg/mL) resolved by standardizing buffer ionic strength (150 mM NaCl) .

Methodological Challenges and Solutions

Q. What computational approaches predict target interactions for this compound?

- Protocol :

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QZZ) to model binding to kinase ATP pockets .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Validation : Compare predicted binding affinities (ΔG) with experimental SPR/Kd values .

Q. How can metabolic pathways be elucidated to guide lead optimization?

- Approach :

- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-QTOF .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Result : Primary oxidation at the cyclopropyl ring (→ hydroxy metabolite) suggests deuteration to block this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.